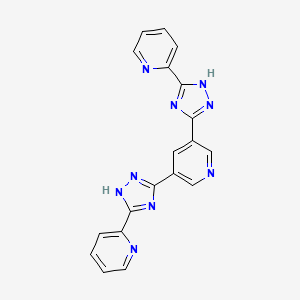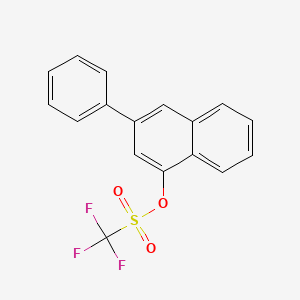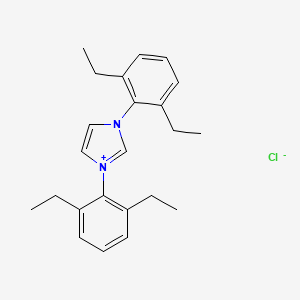![molecular formula C43H54N5O8P B15156247 N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IBU-DC Phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields such as molecular biology, genetics, and biotechnology. The compound is characterized by its high reactivity and efficiency in forming phosphodiester bonds, which are crucial for the construction of DNA and RNA sequences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of IBU-DC Phosphoramidite typically involves the protection of nucleosides followed by the introduction of the phosphoramidite group. The process begins with the protection of the 5’-hydroxyl group of a nucleoside using a dimethoxytrityl (DMTr) group. This is followed by the reaction with a phosphoramidite reagent in the presence of an activator such as tetrazole . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of IBU-DC Phosphoramidite is scaled up using automated synthesizers. These machines facilitate the sequential addition of nucleosides to form oligonucleotides. The process involves multiple cycles of deprotection, coupling, capping, and oxidation to build the desired sequence . The use of automated systems ensures consistency, high throughput, and minimal contamination.
Analyse Chemischer Reaktionen
Types of Reactions: IBU-DC Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key reaction is the formation of phosphodiester bonds between nucleosides. This involves the activation of the phosphoramidite group, which then reacts with the hydroxyl group of the next nucleoside in the sequence .
Common Reagents and Conditions: The common reagents used in these reactions include tetrazole or its derivatives as activators, and iodine or other oxidizing agents to convert the phosphite triester intermediate to a stable phosphodiester bond . The reactions are typically carried out in anhydrous acetonitrile to prevent hydrolysis of the reactive intermediates.
Major Products: The major products formed from these reactions are oligonucleotides with specific sequences. These oligonucleotides can be further modified with various functional groups or labels for use in different applications .
Wissenschaftliche Forschungsanwendungen
IBU-DC Phosphoramidite is widely used in the synthesis of oligonucleotides for various scientific research applications. In chemistry, it is used to create custom DNA and RNA sequences for studying molecular interactions and mechanisms. In biology, it is employed in gene synthesis, gene editing, and the development of diagnostic assays . In medicine, oligonucleotides synthesized using IBU-DC Phosphoramidite are used in the development of therapeutic agents, including antisense oligonucleotides and small interfering RNAs (siRNAs) . In industry, it is used in the production of oligonucleotide-based products such as primers, probes, and molecular beacons .
Wirkmechanismus
The mechanism of action of IBU-DC Phosphoramidite involves the formation of phosphodiester bonds between nucleosides. The phosphoramidite group is activated by an activator such as tetrazole, which facilitates its reaction with the hydroxyl group of the next nucleoside. This results in the formation of a phosphite triester intermediate, which is then oxidized to form a stable phosphodiester bond . This process is repeated sequentially to build the desired oligonucleotide sequence.
Vergleich Mit ähnlichen Verbindungen
IBU-DC Phosphoramidite can be compared with other phosphoramidites used in oligonucleotide synthesis, such as 2’-OMe RNA phosphoramidites, 2’-fluoro RNA phosphoramidites, and locked nucleic acid phosphoramidites . Each of these compounds has unique properties that make them suitable for specific applications. For example, 2’-OMe RNA phosphoramidites are used for synthesizing antisense oligonucleotides with enhanced stability, while locked nucleic acid phosphoramidites are used for creating highly stable and specific oligonucleotide probes . The uniqueness of IBU-DC Phosphoramidite lies in its high reactivity and efficiency in forming phosphodiester bonds, making it a preferred choice for high-throughput oligonucleotide synthesis .
Eigenschaften
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRTLKYXTXDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N5O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
![2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B15156184.png)
![N-(2,6-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15156188.png)

![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)

![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B15156227.png)

![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)

![N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B15156242.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)
